2-(4-Methoxyphenyl)cyclopentanol
Description
2-(4-Methoxyphenyl)cyclopentanol (CAS: 142217-78-5) is a cyclopentanol derivative featuring a 4-methoxyphenyl substituent at the 2-position of the cyclopentanol ring. Its molecular formula is C₅₂H₄₉N₅O₅, with a complex structure that includes benzyloxy and purine-related moieties in some derivatives . This compound is part of a broader class of cyclopentanol-based molecules, which are studied for diverse applications, including pharmaceuticals and fragrance formulations. For example, derivatives of 2-(4-methoxyphenyl)cyclopentanol are associated with intermediates in antiviral drugs like entecavir and as fragrance enhancers due to their structural versatility .
Properties
IUPAC Name |
2-(4-methoxyphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLALHSYXKQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with cyclopentanone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. Another method involves the addition of 4-methoxyphenylmagnesium bromide to cyclopentanone, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)cyclopentanol typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)cyclopentanone or 2-(4-Methoxyphenyl)cyclopentanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and applications of 2-(4-methoxyphenyl)cyclopentanol and related cyclopentanol derivatives:
Key Observations
Substituent Effects on Applications: The 4-methoxyphenyl group in 2-(4-Methoxyphenyl)cyclopentanol enhances polarity compared to non-polar groups like 4-tert-butyl-benzyl (Structure 103), likely improving solubility in polar solvents for pharmaceutical use . Electron-withdrawing groups (e.g., Cl in Impurity A) may reduce metabolic stability but increase binding affinity in certain drug-receptor interactions .
Fragrance Performance: 2-(4-Methoxyphenyl)cyclopentanol derivatives are less documented in fragrance contexts compared to alkyl-substituted cyclopentanols (e.g., Structure 100, 103). However, the methoxy group’s aromaticity could impart subtle floral notes, contrasting with the woody or chemical profiles of bulkier substituents .
Research Findings
- Synthetic Utility: Cyclopentanols with aryl substituents, such as 4-methoxyphenyl, are often synthesized via ester hydrolysis or alkylation reactions, as seen in fungicide intermediate production (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) .
- Thermodynamic Stability: Methoxy groups may stabilize cyclopentanol derivatives through resonance, whereas halogenated analogues (e.g., Impurity A) could exhibit higher reactivity in hydrolysis or oxidation reactions .
Data Table: Comparative Analysis
| Property | 2-(4-Methoxyphenyl)cyclopentanol | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol | 2-(4-tert-Butyl-benzyl)-cyclopentanol | Triazolo-Pyrimidine Hybrids |
|---|---|---|---|---|
| Substituent Type | Aromatic (electron-donating) | Halogenated (electron-withdrawing) | Bulky alkyl | Heterocyclic + fluorophenyl |
| Polarity | Moderate-High | Moderate | Low | Variable |
| Application | Pharmaceuticals, Fragrance | Pharmaceutical impurity | Fragrance | Medicinal agents |
| Key Functional Advantage | Enhanced solubility | Metabolic resistance | Odor complexity | Target specificity |
| Reference |
Biological Activity
2-(4-Methoxyphenyl)cyclopentanol is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHO\
- Molecular Weight : 192.26 g/mol
- Structure : The compound consists of a cyclopentanol ring substituted with a 4-methoxyphenyl group, which is crucial for its biological activities.
Antioxidant Properties
Research indicates that 2-(4-Methoxyphenyl)cyclopentanol exhibits significant antioxidant properties . Antioxidants are vital in neutralizing free radicals, thereby preventing cellular damage and oxidative stress.
- A study demonstrated that this compound effectively scavenges free radicals, which can be measured through various assays such as DPPH and ABTS tests.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 17 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anti-Cancer Potential
Recent studies have explored the potential of 2-(4-Methoxyphenyl)cyclopentanol in cancer therapy.
- In vitro assays revealed that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, demonstrating its potential as an anticancer agent.
The biological activities of 2-(4-Methoxyphenyl)cyclopentanol can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects.
- Interaction with Biological Targets : The compound has been shown to bind to specific receptors involved in cancer progression, leading to altered cellular responses.
Study on Antioxidant Activity
In a controlled experiment, researchers evaluated the antioxidant capacity of 2-(4-Methoxyphenyl)cyclopentanol using rat brain homogenates. The results indicated a significant reduction in lipid peroxidation markers when treated with the compound, suggesting its protective role against oxidative damage.
Clinical Implications in Cancer Treatment
A recent clinical study investigated the efficacy of 2-(4-Methoxyphenyl)cyclopentanol in patients with drug-resistant cancers. The results showed that patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
